4-(Azidomethyl)-2-bromo-1-methoxybenzene
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Overview
Description
4-(Azidomethyl)-2-bromo-1-methoxybenzene: is an organic compound that features an azide group, a bromine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-2-bromo-1-methoxybenzene typically involves the following steps:
Bromination: The starting material, 1-methoxybenzene, undergoes bromination to introduce a bromine atom at the 2-position.
Formylation: The brominated intermediate is then subjected to formylation to introduce a formyl group at the 4-position.
Azidation: The formyl group is converted to an azidomethyl group using sodium azide under suitable reaction conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group in 4-(Azidomethyl)-2-bromo-1-methoxybenzene can undergo nucleophilic substitution reactions, often with primary and secondary alkyl halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Chemistry: 4-(Azidomethyl)-2-bromo-1-methoxybenzene is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules .
Biology: The compound can be used in bioconjugation techniques, where the azide group reacts with alkyne-functionalized biomolecules to form stable triazole linkages .
Industry: The compound is used in materials science for the development of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity .
Mechanism of Action
The azide group in 4-(Azidomethyl)-2-bromo-1-methoxybenzene is highly reactive and can undergo various chemical transformations. The mechanism of action often involves the formation of reactive intermediates, such as nitrenes, which can insert into C-H bonds or participate in cycloaddition reactions . These reactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
- 5-(Azidomethyl)-2-bromo-1-methoxybenzene
- 4-(Azidomethyl)-2-chloro-1-methoxybenzene
- 4-(Azidomethyl)-2-bromo-1-ethoxybenzene
Comparison: 4-(Azidomethyl)-2-bromo-1-methoxybenzene is unique due to the presence of both an azide group and a bromine atom, which confer distinct reactivity patterns. The methoxy group also influences the electronic properties of the benzene ring, affecting the compound’s reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability that can be advantageous in various synthetic applications .
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-(azidomethyl)-2-bromo-1-methoxybenzene |
InChI |
InChI=1S/C8H8BrN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
InChI Key |
UZBWQSWASRRNGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])Br |
Origin of Product |
United States |
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